molecular formula C11H12FNO3 B2498189 4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid CAS No. 1402232-77-2

4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid

Cat. No.: B2498189
CAS No.: 1402232-77-2
M. Wt: 225.219
InChI Key: DMFDKWBKVLRWEH-UHFFFAOYSA-N
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Description

4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid: is an organic compound with the molecular formula C11H12FNO3 and a molecular weight of 225.22 g/mol . This compound features a fluorinated pyridine ring attached to an oxane ring with a carboxylic acid functional group. It is primarily used in research and development as a versatile small molecule scaffold .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid typically involves the following steps:

    Formation of the Fluoropyridine Intermediate: The starting material, 5-fluoropyridine, undergoes a series of reactions to introduce the desired functional groups.

    Oxane Ring Formation: The intermediate is then subjected to cyclization reactions to form the oxane ring.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, as it is primarily used in research settings. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry: 4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is used to study the effects of fluorinated molecules on biological systems. It can serve as a precursor for the synthesis of potential drug candidates .

Industry: While its industrial applications are limited, this compound can be used in the development of new materials and chemical processes .

Comparison with Similar Compounds

  • 4-(5-Chloropyridin-2-yl)oxane-4-carboxylic acid
  • 4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid
  • 4-(5-Iodopyridin-2-yl)oxane-4-carboxylic acid

Uniqueness: The presence of the fluorine atom in 4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid distinguishes it from its halogenated analogs. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding affinity to biological targets .

Properties

IUPAC Name

4-(5-fluoropyridin-2-yl)oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-8-1-2-9(13-7-8)11(10(14)15)3-5-16-6-4-11/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFDKWBKVLRWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=NC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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